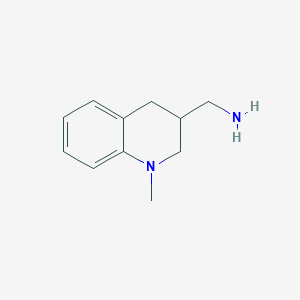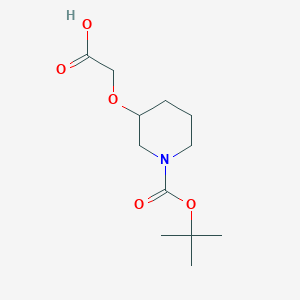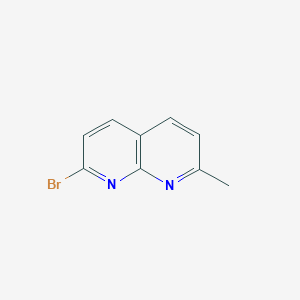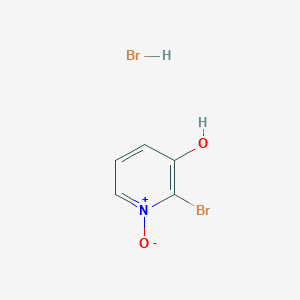
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide
Overview
Description
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide is a pyridine derivative with the molecular formula C5H5Br2NO2 and a molecular weight of 270.91 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of “2-Bromo-3-hydroxypyridine 1-oxide hydrobromide” is bromodomains . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in gene regulation .
Mode of Action
The compound interacts with its targets, the bromodomains, through molecular docking . The molecular structures of the compound have been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The compound’s interaction with the bromodomains results in changes in the molecular electrostatic potential (MEP), electron localization function (ELF), and localized orbital locator (LOL) .
Biochemical Pathways
The compound affects the biochemical pathways associated with gene regulation. By inhibiting bromodomains, it can potentially alter the expression of genes regulated by these proteins . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to the inhibition of bromodomains . These changes can potentially influence various biological processes regulated by the affected genes.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s UV-visible spectrum can vary in different solvents . .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide plays a crucial role in biochemical reactions, particularly as an inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues, which are important in the regulation of gene expression. The compound interacts with these bromodomains, inhibiting their function and thereby affecting gene expression . Additionally, this compound interacts with various enzymes and proteins, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, altering their activity and the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of bromodomains by binding to their acetyl-lysine recognition sites, preventing them from interacting with acetylated histones . This inhibition leads to changes in gene expression and cellular function. Additionally, the compound can modulate enzyme activity by binding to their active sites, either inhibiting or activating them depending on the context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate gene expression and enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism, influencing the levels of metabolites and the overall metabolic flux . The compound can affect pathways related to energy production, biosynthesis, and detoxification, highlighting its broad impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is important for predicting the compound’s effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and pathways.
Preparation Methods
The synthesis of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide typically involves the bromination of 3-hydroxypyridine followed by oxidation to form the 1-oxide derivative. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination and oxidation processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, including azo dyes and pterocellin A.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Comparison with Similar Compounds
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide can be compared with other similar compounds, such as:
2-Bromopyridine: A simpler brominated pyridine derivative used as an intermediate in organic synthesis.
3-Hydroxypyridine: The parent compound without bromination or oxidation, used in various chemical reactions.
2-Bromo-4,6-diiodo-3-pyridinol: A more heavily substituted derivative with different chemical properties. The uniqueness of this compound lies in its specific combination of bromination and oxidation, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium-3-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2.BrH/c6-5-4(8)2-1-3-7(5)9;/h1-3,8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRPRBLKUIMQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662789 | |
| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-57-7 | |
| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



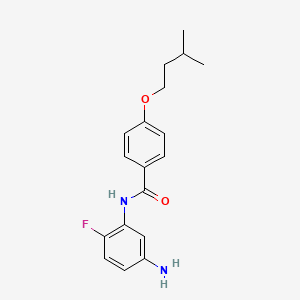
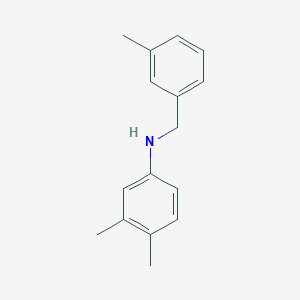
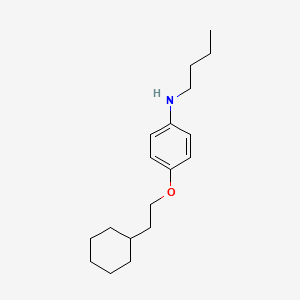
![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)
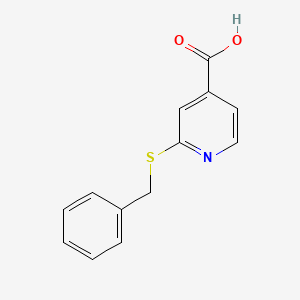

![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
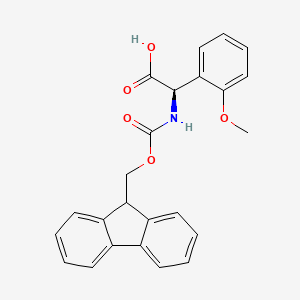
amine hydrochloride](/img/structure/B1437997.png)
